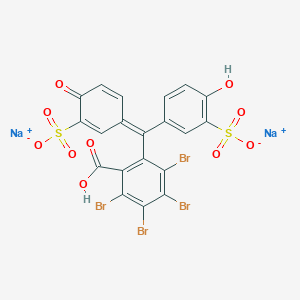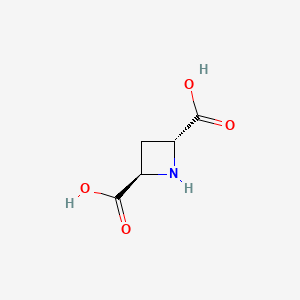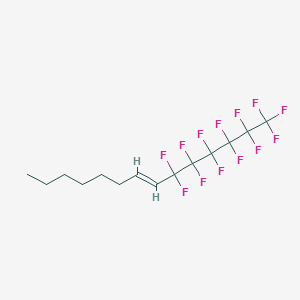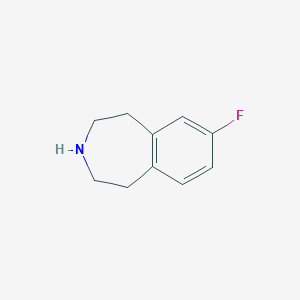
2-Chloro-4-(hydroxymethyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the fourth position. It is a white to off-white crystalline powder and is used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(hydroxymethyl)benzoic Acid can be achieved through several methods. One common approach involves the chlorination of 4-(hydroxymethyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of chloromethylation of 4-hydroxybenzoic acid followed by oxidation to introduce the hydroxymethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
2-Chloro-4-(hydroxymethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-chloro-4-methylbenzoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-carboxybenzoic acid.
Reduction: 2-Chloro-4-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-(hydroxymethyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and as a reagent in industrial processes.
作用機序
The mechanism of action of 2-Chloro-4-(hydroxymethyl)benzoic Acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, making the compound useful in drug design and development .
類似化合物との比較
2-Chloro-4-(hydroxymethyl)benzoic Acid can be compared with other similar compounds, such as:
4-Chlorobenzoic Acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxybenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-methylbenzoic Acid: Similar structure but with a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in the other compounds.
特性
CAS番号 |
1071989-48-4 |
|---|---|
分子式 |
C₈H₇ClO₃ |
分子量 |
186.59 |
同義語 |
2-Chloro-4-(hydroxymethyl)-benzoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


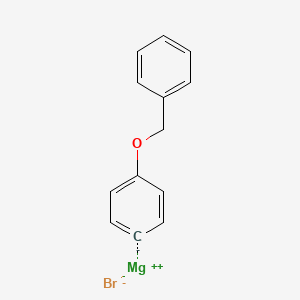

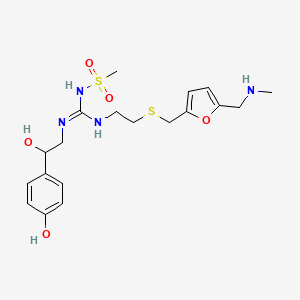
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

